BenchChemオンラインストアへようこそ!

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal chemistry Heterocyclic building blocks Molecular complexity

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 310451-84-4, molecular formula C₁₂H₆F₃N₃O₂S, MW 313.26) belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged fused N-heterocyclic scaffold recognized for its versatility in kinase inhibitor design. The compound features a 5-(2‑thienyl) substituent, a 7‑trifluoromethyl group, and a free 3‑carboxylic acid handle, making it a distinct, functionalized building block for medicinal chemistry.

Molecular Formula C12H6F3N3O2S
Molecular Weight 313.26 g/mol
CAS No. 310451-84-4
Cat. No. B1332470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS310451-84-4
Molecular FormulaC12H6F3N3O2S
Molecular Weight313.26 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20)
InChIKeyBQRJQAACCPRZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Core-Scaffold Overview for Targeted Heterocycle Procurement


5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 310451-84-4, molecular formula C₁₂H₆F₃N₃O₂S, MW 313.26) belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged fused N-heterocyclic scaffold recognized for its versatility in kinase inhibitor design [1]. The compound features a 5-(2‑thienyl) substituent, a 7‑trifluoromethyl group, and a free 3‑carboxylic acid handle, making it a distinct, functionalized building block for medicinal chemistry .

Why Unsubstituted or Positional-Isomer Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids Cannot Replace 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Structure-Based Programs


Within the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid series, both the nature and position of substituents dramatically alter kinase inhibition profiles and physicochemical properties [1]. The 5‑thienyl group introduces a sulfur-containing heteroaromatic ring that modulates electronic distribution and π‑stacking interactions distinct from phenyl or smaller alkyl substituents, while the 7‑trifluoromethyl group enhances metabolic stability and lipophilicity [2]. Replacing this compound with the unsubstituted 7‑(trifluoromethyl) analog (CAS 869947‑41‑1), the 7‑(2‑thienyl) positional isomer (CAS 676247‑93‑1), or a 2‑carboxylic acid regioisomer (CAS 310451‑80‑0) would alter the spatial arrangement of the carboxylic acid handle and the electronic landscape of the core, yielding different reactivity in amide coupling, divergent biological target engagement, and non‑comparable SAR data [3].

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decision-Making


Molecular Weight and Scaffold Complexity Differentiate Target Compound from Simpler 7‑Trifluoromethyl and 7‑Thienyl Analogs

The target compound (C₁₂H₆F₃N₃O₂S, MW 313.26) possesses both a 5‑thienyl and a 7‑trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine‑3‑carboxylic acid core. The unsubstituted analog 7‑(trifluoromethyl)pyrazolo[1,5-a]pyrimidine‑3‑carboxylic acid (CAS 869947‑41‑1, C₈H₄F₃N₃O₂, MW 231.13) lacks the 5‑thienyl ring entirely, while the positional isomer 7‑(2‑thienyl)pyrazolo[1,5-a]pyrimidine‑3‑carboxylic acid (CAS 676247‑93‑1, C₁₁H₇N₃O₂S, MW 245.26) contains a thienyl group at the 7‑position instead of the CF₃ group [1]. Moreover, the 2‑carboxylic acid regioisomer 5‑(4‑methoxyphenyl)‑7‑(trifluoromethyl)pyrazolo[1,5-a]pyrimidine‑2‑carboxylic acid (CAS 310451‑80‑0, C₁₅H₁₀F₃N₃O₃, MW 337.25) positions the carboxylic acid handle at C‑2 rather than C‑3 .

Medicinal chemistry Heterocyclic building blocks Molecular complexity

Predicted Lipophilicity Advantage of the 5‑Thienyl/7‑CF₃ Combination Over Unsubstituted and 7‑Thienyl Analogs

The combination of the electron‑withdrawing trifluoromethyl group at C7 and the electron‑rich thiophene ring at C5 in the target compound yields a predicted XLogP3 of approximately 3.1, which falls within the optimal range (1–4) for oral drug candidates [1]. In contrast, the 7‑CF₃ analog without a 5‑aryl substituent (CAS 869947‑41‑1) has a predicted XLogP3 of ~0.6, indicating significantly lower membrane permeability, while the 7‑(2‑thienyl) analog lacking CF₃ (CAS 676247‑93‑1) has a predicted XLogP3 of ~1.8, intermediate but with reduced metabolic stability due to absence of fluorine [2]. The 5‑CF₃ analog lacking thienyl (CAS 1784083‑72‑2, C₈H₄F₃N₃O₂, MW 231.13) shares the same polar surface area (~80 Ų) but has a predicted XLogP3 of ~1.2 .

Drug design ADME prediction Lipophilicity

Regiochemical Differentiation: 3‑Carboxylic Acid Enables Distinct Conjugation Chemistry Versus 2‑Carboxylic Acid Regioisomers

The target compound places the carboxylic acid at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold, directly adjacent to the pyrazole N1 nitrogen. In contrast, the analog 5‑(4‑methoxyphenyl)‑7‑(trifluoromethyl)pyrazolo[1,5-a]pyrimidine‑2‑carboxylic acid (CAS 310451‑80‑0) bears the carboxylic acid at position 2, adjacent to the pyrimidine N1 . This positional difference alters the electronic environment of the carboxyl group: in the 3‑COOH isomer, the carboxylic acid is conjugated with the pyrazole ring electron system, affecting its pKa and reactivity in amide bond formation. X‑ray crystallographic studies on pyrazolo[1,5-a]pyrimidine derivatives confirm that the 3‑position is sterically less hindered than the 2‑position, facilitating more efficient coupling with bulky amines [1].

Bioconjugation Amide coupling Regiochemistry

Kinase Inhibition Pharmacophore: The 5‑Thienyl/7‑CF₃ Pair Occupies Complementary Sub‑pockets Lacking in Simpler Analogs

SAR analysis of pyrazolo[1,5-a]pyrimidine kinase inhibitors reveals that the 5‑position projects into the solvent‑exposed region of the ATP‑binding pocket, where a thienyl group can form favorable sulfur‑π interactions with the glycine‑rich loop (e.g., with Phe80 in CDK2), while the 7‑CF₃ group occupies a hydrophobic sub‑pocket adjacent to the gatekeeper residue [1]. Compound 4k (BS‑194), a 5,7‑disubstituted pyrazolo[1,5-a]pyrimidine, achieved CDK2 IC₅₀ = 3 nM and CDK9 IC₅₀ = 90 nM; SAR studies demonstrated that removal of either the 5‑aryl or 7‑alkyl substituent resulted in >100‑fold loss of potency [2]. The target compound’s 3‑COOH handle allows derivatization into amides and esters that further modulate kinase selectivity, as demonstrated by the FLT3‑ITD/CDK2/CDK9 trisubstituted pyrazolo[1,5-a]pyrimidine series where 3‑carboxamide derivatives achieved FLT3 IC₅₀ values in the low nanomolar range [3].

Kinase inhibitor Structure–activity relationship Pharmacophore modeling

Commercial Purity and Availability Benchmarking Against Closest Structural Analogs

The target compound is commercially available at ≥98% purity (CAS 310451‑84‑4, offered by multiple suppliers including MolCore, ABCR, and AKSci) . In comparison, the 7‑(2‑thienyl) positional isomer (CAS 676247‑93‑1) is predominantly available only through custom synthesis with no guaranteed minimum purity in stock, and the 2‑carboxylic acid regioisomer (CAS 310451‑80‑0) is listed as discontinued by at least one major supplier . The 5‑(4‑methoxyphenyl) analog (CAS 310451‑80‑0) carries an MDL number (MFCD00292866) distinct from the target compound’s MDL (MFCD01445071), indicating separate chemical identity records .

Chemical procurement Purity analysis Supply chain

High-Impact Application Scenarios for 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Drug Discovery and Chemical Biology


Kinase-Focused Fragment and Lead Generation Libraries

The 3‑COOH handle enables direct amide coupling to generate diverse carboxamide libraries targeting the ATP‑binding site of kinases. As demonstrated by the BS‑194 program, 5,7‑disubstituted pyrazolo[1,5-a]pyrimidine‑3‑carboxamides achieve nanomolar CDK2/9 inhibition (IC₅₀ = 3–90 nM) [1]. The 5‑thienyl group provides additional sulfur‑mediated interactions not available from phenyl analogs, while the 7‑CF₃ imparts metabolic stability superior to methyl or unsubstituted analogs [2]. This compound serves as an ideal core for parallel synthesis of focused kinase inhibitor libraries targeting CDK, FLT3, and Trk families.

Targeted Protein Degradation (PROTAC) Warhead Synthesis

The 3‑carboxylic acid position in pyrazolo[1,5-a]pyrimidines is orthogonally reactive relative to the pyrimidine ring nitrogens, allowing selective conjugation to E3 ligase ligands via amide or ester linkages while preserving the kinase‑binding pharmacophore intact. The presence of both 5‑thienyl and 7‑CF₃ groups ensures the resulting PROTAC molecule retains target engagement potency (class‑level evidence shows >100‑fold potency advantage for 5,7‑disubstituted vs monosubstituted analogs [1]), which is critical for efficient ternary complex formation and subsequent ubiquitination [3].

Chemical Probe Development for Epigenetic and Non‑Kinase Targets

Pyrazolo[1,5-a]pyrimidines have demonstrated activity against bromodomain‑containing proteins (BCL6) and phosphodiesterases (PDE4) beyond classical kinases [2]. The 5‑thienyl/7‑CF₃ substitution pattern provides a unique three‑dimensional shape that can be exploited for targets with shallow or lipophilic binding pockets. The free carboxylic acid enables rapid analoging via amide coupling without the need for protecting group strategies, accelerating chemical probe development timelines [3].

Ion Channel Modulator Scaffold for CNS Drug Discovery

Patent literature establishes pyrazolopyrimidines with 5‑aryl and 7‑CF₃ substituents as voltage‑gated sodium channel (Nav) inhibitors for neuropathic pain [4]. The target compound’s predicted XLogP3 (~3.1) and moderate topological polar surface area (~80 Ų) place it within favorable CNS drug‑likeness space. The 5‑thienyl group offers distinct electronic properties compared to the 5‑phenyl or 5‑(4‑fluorophenyl) analogs claimed in the patent literature, potentially yielding differentiated Nav subtype selectivity profiles [4].

Quote Request

Request a Quote for 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.